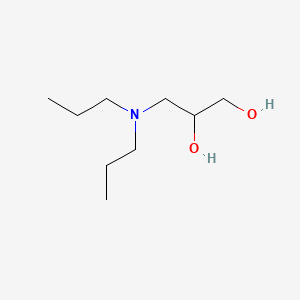

3-(Dipropylamino)propane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dipropylamino)propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-3-5-10(6-4-2)7-9(12)8-11/h9,11-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSOJEIWXYRSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975714 | |

| Record name | 3-(Dipropylamino)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60302-96-7 | |

| Record name | 3-(Dipropylamino)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60302-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dipropylamino)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060302967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dipropylamino)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dipropylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dipropylamino)propane-1,2-diol: Molecular Structure, Synthesis, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a putative synthesis protocol for 3-(Dipropylamino)propane-1,2-diol. Furthermore, it explores potential applications in drug development, drawing parallels with structurally related compounds.

Core Molecular Data

This compound is a substituted secondary aminodiol. Its core structure consists of a propane-1,2-diol backbone with a dipropylamino group attached at the 3-position.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | NIST |

| CAS Number | 60302-96-7 | NIST |

| Molecular Formula | C₉H₂₁NO₂ | NIST[1] |

| Molecular Weight | 175.27 g/mol | NIST[1] |

| InChI | InChI=1S/C9H21NO2/c1-3-5-10(6-4-2)7-9(12)8-11/h9,11-12H,3-8H2,1-2H3 | NIST[1] |

| InChIKey | CTSOJEIWXYRSEM-UHFFFAOYSA-N | NIST[1] |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on the well-documented synthesis of 3-(dimethylamino)-1,2-propanediol from 3-chloro-1,2-propanediol and dimethylamine.

Materials:

-

3-chloro-1,2-propanediol

-

Dipropylamine

-

Sodium hydroxide (or other suitable base)

-

Methanol (or other suitable solvent)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-1,2-propanediol in methanol.

-

Addition of Amine: Add an excess of dipropylamine to the solution.

-

Base Addition: Slowly add a solution of sodium hydroxide in water to the reaction mixture. The base acts as a scavenger for the hydrochloric acid formed during the reaction.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.

-

Extraction: Add deionized water to the residue and extract the aqueous phase multiple times with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Molecular Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data for this compound is available through the NIST WebBook.[1] This technique can be used to confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Although specific spectral data for the title compound is not publicly available, the proton NMR spectrum is expected to show characteristic signals for the propyl groups (triplets and sextets), the methylene groups adjacent to the nitrogen and the diol moiety, and the methine and methylene protons of the propanediol backbone. The hydroxyl protons will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations for the alkyl groups will be observed around 2960-2850 cm⁻¹. C-N stretching and C-O stretching vibrations are also expected in the fingerprint region.

Biological Activity and Potential Applications

There is currently no specific data available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, its structural analog, 3-(dimethylamino)propane-1,2-diol, is a known precursor in the synthesis of cationic lipids, which are crucial non-viral vectors for gene delivery in research and therapeutic applications.[2]

Potential Application in Cationic Lipid Synthesis

Cationic lipids are amphiphilic molecules that can self-assemble into liposomes and form complexes (lipoplexes) with negatively charged nucleic acids, facilitating their entry into cells. A plausible application for this compound is its use as a hydrophilic headgroup in the synthesis of novel cationic lipids.

The general synthesis involves the alkylation or acylation of the hydroxyl groups of the aminodiol to attach long hydrophobic tails. The tertiary amine can then be quaternized to introduce a permanent positive charge.

References

Synthesis of 3-(Dipropylamino)propane-1,2-diol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(Dipropylamino)propane-1,2-diol, a valuable intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support the laboratory synthesis of this compound.

Introduction

3-(Dialkylamino)propane-1,2-diols are a class of compounds with significant potential in various applications, including the development of novel therapeutic agents and as precursors for complex chemical syntheses. Their structural motif, featuring a diol and a tertiary amine, allows for a wide range of chemical modifications. This guide focuses on the synthesis of the N,N-dipropyl derivative, outlining a common and effective synthetic route.

General Synthesis Pathway

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable three-carbon synthon with dipropylamine. A common and efficient method involves the reaction of 3-chloro-1,2-propanediol with dipropylamine in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

An alternative pathway involves the ring-opening of glycidol by dipropylamine. While this method can also be effective, the use of 3-chloro-1,2-propanediol is often preferred due to its stability and commercial availability.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound from 3-chloro-1,2-propanediol and dipropylamine. This protocol is adapted from established methods for the synthesis of analogous N-alkylated aminopropanediols.[1][2][3]

3.1. Materials and Reagents

-

3-Chloro-1,2-propanediol

-

Dipropylamine

-

Sodium hydroxide (or other suitable base, e.g., sodium carbonate)

-

Methanol (or other suitable solvent)

-

Water (deionized)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Dichloromethane (or other suitable extraction solvent)

-

Hydrochloric acid (for pH adjustment)

-

Activated charcoal (for decolorization, optional)

3.2. Apparatus

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloro-1,2-propanediol in methanol.

-

Addition of Amine: To the stirred solution, add dipropylamine.

-

Base Addition: Slowly add a solution of sodium hydroxide in water to the reaction mixture. The addition should be controlled to keep the temperature from rising excessively.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with dichloromethane.

-

Washing: Combine the organic extracts and wash with water to remove any remaining inorganic salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.4. Purification

The crude this compound can be purified by one of the following methods:

-

Vacuum Distillation: This is the most common method for purifying liquid aminodiols. The product is distilled under high vacuum to separate it from non-volatile impurities.

-

Column Chromatography: For smaller scale preparations or to achieve very high purity, column chromatography on silica gel can be employed. A suitable eluent system would typically consist of a mixture of a polar solvent (e.g., methanol) and a less polar solvent (e.g., dichloromethane).

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of N-alkylated aminopropanediols, which can be used as a reference for the synthesis of this compound.

| Parameter | Value | Reference |

| Molar Ratio | ||

| 3-Chloro-1,2-propanediol : Amine | 1 : 1.1 - 1.3 | [2] |

| 3-Chloro-1,2-propanediol : Base | 1 : 1 - 1.1 | [2] |

| Reaction Conditions | ||

| Temperature | 30 - 80 °C (Reflux) | [2][4] |

| Reaction Time | 2 - 6 hours | [2][4] |

| Yield and Purity | ||

| Expected Yield | > 80% | [5] |

| Expected Purity (after distillation) | > 99% | [4][5] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Safety Considerations

-

3-Chloro-1,2-propanediol: This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Dipropylamine: This is a corrosive and flammable liquid. Handle with care in a fume hood.

-

Sodium Hydroxide: This is a corrosive solid. Avoid contact with skin and eyes.

-

Solvents: Methanol and dichloromethane are flammable and toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined experimental protocol and adhering to the safety precautions, researchers can effectively produce this valuable compound for their scientific endeavors. The provided quantitative data and workflow diagram serve as useful resources for planning and executing the synthesis.

References

- 1. (S)-3-(Dimethylamino)-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]

- 2. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]

- 3. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

In-depth Technical Guide: 3-(Dipropylamino)propane-1,2-diol (CAS Number: 60302-96-7)

It is important to note that publicly available information on 3-(Dipropylamino)propane-1,2-diol is limited. While a comprehensive technical guide with extensive experimental data and biological pathways is not feasible based on current information, this document summarizes the available data for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

CAS Number: 60302-96-7

Molecular Formula: C₉H₂₁NO₂

Molecular Weight: 175.27 g/mol

| Property | Value | Source |

| IUPAC Name | This compound | NIST |

| Molecular Formula | C₉H₂₁NO₂ | NIST |

| Molecular Weight | 175.2685 g/mol | NIST |

| InChI | InChI=1S/C9H21NO2/c1-3-5-10(6-4-2)7-9(12)8-11/h9,11-12H,3-8H2,1-2H3 | NIST |

| InChIKey | CTSOJEIWXYRSEM-UHFFFAOYSA-N | NIST |

| Canonical SMILES | CCCN(CCC)CC(CO)O | PubChem |

Synthesis and Experimental Data

Spectroscopic Data

The National Institute of Standards and Technology (NIST) provides a mass spectrum (electron ionization) for this compound.[1] This can be a valuable tool for the identification and characterization of the compound in experimental settings.

Logical Relationship for Synthesis of Analogous Compounds:

Caption: General synthetic routes to 3-(dialkylamino)propane-1,2-diols.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the biological activity, pharmacological properties, or mechanism of action of this compound. Consequently, no information is available regarding its involvement in any signaling pathways. Research on structurally similar compounds, such as those with different alkyl substituents on the amine, may offer some preliminary insights, but direct extrapolation of their biological effects to the dipropyl derivative is not scientifically sound without experimental validation.

Conclusion and Future Directions

The current body of scientific knowledge on this compound (CAS 60302-96-7) is sparse. While its basic chemical identity has been established, there is a clear need for further research to elucidate its synthesis, physicochemical properties, and biological functions. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future studies should focus on developing and publishing detailed synthetic protocols, characterizing its spectroscopic and physicochemical properties, and investigating its potential biological activities through in vitro and in vivo assays. Such foundational research is essential to determine if this compound holds any therapeutic or other practical value.

References

A Technical Guide to the Physical Characteristics of 3-(Dipropylamino)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of the chemical compound 3-(Dipropylamino)propane-1,2-diol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes standardized, detailed experimental protocols for determining key physical properties. Furthermore, a logical workflow for the physical and chemical characterization of such a compound is provided to guide researchers in its comprehensive analysis.

Core Compound Information

This compound is an organic molecule belonging to the amino alcohol class of compounds. Its structure features a propane-1,2-diol backbone with a dipropylamino substituent at the third carbon position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 60302-96-7[1][2][3] |

| Molecular Formula | C₉H₂₁NO₂[1][2] |

| Molecular Weight | 175.27 g/mol [2] |

Quantitative Physical Data

| Physical Property | 3-(Dimethylamino)propane-1,2-diol | 3-(Diethylamino)propane-1,2-diol | This compound |

| CAS Number | 623-57-4[4][5] | 621-56-7[6] | 60302-96-7[1][7] |

| Boiling Point | 216-217 °C (lit.) | Data not available | Data not available |

| Density | 1.004 g/mL at 25 °C (lit.)[4] | Data not available | Data not available |

| Refractive Index | n20/D 1.4609 (lit.) | 1.46 (20 °C)[6] | Data not available |

Experimental Protocols

The following are detailed methodologies for determining the primary physical characteristics of a liquid chemical compound such as this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

Thermometer (-10 to 250 °C)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil or silicone oil

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with heat-resistant oil to a level just above the upper arm.

-

Add approximately 0.5 mL of the liquid sample into the small test tube.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the oil bath of the Thiele tube.[8]

-

Gently heat the side arm of the Thiele tube. Convection will ensure uniform temperature distribution.

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8][9] Record this temperature.

Determination of Density (Pycnometer or Volumetric Method)

This protocol determines the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL) or a graduated cylinder (e.g., 10 or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and thoroughly dry the pycnometer or graduated cylinder.

-

Weigh the empty, dry vessel on the analytical balance and record its mass (m₁).

-

Fill the vessel with the liquid sample up to the calibration mark. If using a pycnometer, insert the stopper, allowing excess liquid to exit through the capillary.

-

Place the filled vessel in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Remove the vessel, carefully dry the exterior, and weigh it. Record this mass (m₂).

-

The mass of the liquid is (m₂ - m₁).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the known volume of the pycnometer or the volume read from the graduated cylinder.[10][11]

Determination of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a characteristic property.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or isopropanol)

-

Lens paper

Procedure:

-

Turn on the refractometer and the constant temperature water circulator, setting the latter to the desired temperature (commonly 20°C). Allow the refractometer prisms to equilibrate.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a suitable solvent and lens paper.

-

Using a clean dropper, place 2-3 drops of the sample liquid onto the surface of the lower prism.[12]

-

Close the prism assembly securely.

-

Adjust the light source and mirror to illuminate the field of view as seen through the eyepiece.

-

Rotate the coarse adjustment knob until the light and dark fields become visible.

-

If a colored band is visible at the border of the light and dark fields, adjust the chromatic dispersion compensator to achieve a sharp, achromatic borderline.

-

Use the fine adjustment knob to center the borderline precisely on the crosshairs of the eyepiece.[12]

-

Read the refractive index value from the instrument's scale.

Logical Workflow for Compound Characterization

For a novel or sparsely characterized compound like this compound, a systematic approach to determining its physical and chemical properties is essential. The following diagram illustrates a logical workflow for such a characterization.

Caption: Workflow for the Characterization of a Novel Chemical Compound.

References

- 1. 3-Dipropylamino-1,2-propanediol [webbook.nist.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-(Dimethylamino)-1,2-propanediol 98 623-57-4 [sigmaaldrich.com]

- 5. 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Diethylamino)-1,2-propanediol(621-56-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | 60302-96-7 [m.chemicalbook.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uoanbar.edu.iq [uoanbar.edu.iq]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. davjalandhar.com [davjalandhar.com]

The Enigmatic Mechanism of Action of 3-(Dipropylamino)propane-1,2-diol: A Review of Available Data

For Immediate Release

[City, State] – A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the specific mechanism of action of the chemical compound 3-(Dipropylamino)propane-1,2-diol (CAS Number: 60302-96-7). Despite targeted searches, no peer-reviewed studies detailing its pharmacological, biological, or toxicological effects at the molecular or cellular level have been identified. This absence of data precludes the development of a detailed technical guide on its core mechanism of action as requested.

While direct information is unavailable for this compound, this whitepaper will summarize the known pharmacological properties of structurally related compounds to provide a potential, albeit speculative, framework for future research. It is critical to emphasize that the biological activities of these related molecules cannot be directly extrapolated to this compound.

Analysis of Structurally Related Compounds

The chemical structure of this compound features a propanediol backbone with a tertiary amine, specifically a dipropylamino group. Examination of compounds with similar structural motifs offers limited insight into its potential biological targets.

N,N-Dialkylamino Alkanols

Compounds bearing an N,N-dialkylamino group attached to an alcohol moiety are known to interact with a variety of biological targets. For instance, a study on a series of analogues of 6-(N,N-di-n-propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one, a prodrug for a dopamine D1/D2 receptor agonist, highlights the potential for the N,N-di-n-propylamino group to confer dopaminergic activity.[1] However, the overall structure of this compound is significantly different from this compound, making any direct comparison highly speculative.

Dimethylethanolamine (DMAE), another N,N-dialkylamino alkanol, is used in skincare and as a nootropic supplement, with a proposed, though not fully elucidated, mechanism involving effects on acetylcholine metabolism.

Propanediol Derivatives

The propane-1,2-diol backbone is a common feature in many biologically active molecules and is generally considered to have low toxicity. However, the addition of the dipropylamino group could significantly alter its pharmacological profile.

Hypothetical Mechanisms and Future Research Directions

Given the absence of direct evidence, any proposed mechanism of action for this compound remains purely hypothetical. The presence of the tertiary amine suggests potential interactions with neurotransmitter systems, such as dopaminergic or cholinergic pathways, or with other G-protein coupled receptors. The lipophilicity imparted by the propyl groups may facilitate passage across the blood-brain barrier, suggesting a potential for central nervous system activity.

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential research strategy:

Conclusion

References

Technical Guide: Spectroscopic and Synthetic Overview of 3-(Dipropylamino)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a proposed synthetic protocol for 3-(Dipropylamino)propane-1,2-diol. This document is intended to serve as a foundational resource for researchers and professionals involved in drug development and chemical synthesis.

Core Spectroscopic Data

Comprehensive experimental spectroscopic data for this compound is not widely available in peer-reviewed literature or spectral databases. The following sections detail the available data.

Mass Spectrometry

The National Institute of Standards and Technology (NIST) has published the electron ionization mass spectrum for this compound.[1] The key identifying information is summarized below.

| Parameter | Value | Source |

| CAS Registry Number | 60302-96-7 | [1] |

| Molecular Formula | C₉H₂₁NO₂ | [1] |

| Molecular Weight | 175.2685 g/mol | [1] |

The mass spectrum exhibits a fragmentation pattern characteristic of an amino alcohol, though a detailed analysis is not provided in the available documentation.

NMR and IR Spectroscopy

As of the compilation of this guide, experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound have not been found in publicly accessible databases or literature. Researchers requiring this data will need to perform their own spectroscopic analyses following synthesis and purification.

Experimental Protocols

The following protocols are proposed based on established methods for the synthesis of analogous N-substituted propanediols.[2][3]

Synthesis of this compound

This proposed synthesis is a two-step process involving the initial formation of an epoxide followed by nucleophilic opening with dipropylamine.

Materials:

-

3-Chloropropane-1,2-diol (or Glycidol as a precursor)

-

Sodium Hydroxide (NaOH)

-

Dipropylamine

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl) (for pH adjustment)

-

Sodium Bicarbonate (NaHCO₃) (for neutralization)

Procedure:

-

Epoxide Formation (if starting from 3-Chloropropane-1,2-diol):

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloropropane-1,2-diol in an appropriate solvent such as THF.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to facilitate the intramolecular Williamson ether synthesis to form glycidol.

-

The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the salt byproduct is filtered off.

-

-

Nucleophilic Ring Opening:

-

To the solution containing the in-situ generated glycidol, add an excess of dipropylamine.

-

The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction.

-

The progress of the reaction should be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

-

Spectroscopic Characterization Protocol

The following are general procedures for obtaining the necessary spectroscopic data for the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a neat film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

Mass Spectrometry (MS):

-

Obtain the mass spectrum of the purified product using a mass spectrometer, for example, with an electron ionization (EI) or electrospray ionization (ESI) source. This will confirm the molecular weight and provide information about the fragmentation pattern.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis and purification workflow for this compound.

References

Navigating the Solubility Landscape of 3-(Dipropylamino)propane-1,2-diol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(Dipropylamino)propane-1,2-diol, a compound of interest in various chemical and pharmaceutical research domains. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. In light of this, this document serves as a practical whitepaper, equipping researchers with the necessary knowledge to determine the solubility of this compound independently. It provides an in-depth overview of established experimental protocols for solubility measurement, a comparative summary of these methods, and a generalized workflow to guide the experimental process.

Introduction: The Uncharted Solubility of this compound

This compound is an amino alcohol whose physicochemical properties, particularly its solubility in organic solvents, are crucial for its application in synthesis, formulation, and purification processes. Solubility dictates the choice of reaction media, crystallization conditions, and the design of drug delivery systems. Despite its relevance, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents remains unpublished in the public domain.

This guide, therefore, pivots from presenting pre-existing data to empowering researchers with the methodologies to generate this critical information. The following sections detail the prevalent experimental techniques for solubility determination, offering a roadmap for systematic and accurate measurement.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. Several well-established methods are available, each with its own set of advantages and limitations. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment.

The Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[1][2][3] It measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The use of a temperature-controlled shaker or incubator is essential.[3]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[2] Other methods like UV-Vis spectroscopy can also be used if the compound has a suitable chromophore and the solvent does not interfere.

-

Data Reporting: The solubility is reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

Potentiometric Titration

For ionizable compounds like amino alcohols, potentiometric titration can be a rapid method to determine solubility, particularly as a function of pH.

Methodology:

-

Suspension Preparation: A suspension of this compound is prepared in the organic solvent.

-

Titration: A standardized titrant (acid or base) is added to the suspension while monitoring the pH or potential.

-

Endpoint Determination: The point at which all the dissolved and solid compound has reacted is determined from the titration curve. The solubility can be calculated from the amount of titrant added.

Laser Nephelometry (Kinetic Solubility)

Laser nephelometry is a high-throughput technique often used in early drug discovery to determine kinetic solubility.[4] It measures the concentration at which a compound precipitates from a solution.

Methodology:

-

Stock Solution: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serial Dilution: The stock solution is serially diluted in the target organic solvent.

-

Precipitation Detection: A nephelometer measures the light scattering caused by the formation of precipitate as the concentration increases. The solubility is determined as the concentration at which a significant increase in scattering is observed.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry can be employed to determine the solubility of a compound in a solvent by analyzing the thermal behavior of the mixture.

Methodology:

-

Sample Preparation: A series of samples with varying concentrations of this compound in the organic solvent are prepared.

-

Thermal Analysis: Each sample is heated in the DSC, and the heat flow is monitored.

-

Dissolution Endotherm: The temperature at which the dissolution endotherm disappears indicates the saturation temperature for that specific concentration.

-

Solubility Curve: By plotting the saturation temperatures against the corresponding concentrations, a solubility curve can be constructed.

Comparison of Solubility Determination Methods

The selection of an appropriate method is critical for obtaining reliable solubility data. The following table provides a comparative overview of the common techniques.

| Method | Principle | Throughput | Sample Required | Type of Solubility | Key Advantages | Key Disadvantages |

| Shake-Flask | Equilibrium between solid and solution | Low | High | Thermodynamic | Gold standard, high accuracy | Time-consuming, requires significant amount of compound |

| Potentiometric Titration | Acid-base titration | Medium | Medium | Thermodynamic | Rapid, provides pH-solubility profile | Limited to ionizable compounds and specific solvent systems |

| Laser Nephelometry | Light scattering by precipitate | High | Low | Kinetic | High-throughput, requires small sample amount | Measures kinetic, not thermodynamic solubility; influence of DMSO |

| Differential Scanning Calorimetry (DSC) | Thermal analysis of dissolution | Medium | Low | Thermodynamic | Requires small sample, provides thermodynamic data | Can be complex to interpret, not suitable for all compounds |

Generalized Experimental Workflow for Solubility Determination

To systematically determine the solubility of this compound, a structured workflow is recommended. The following diagram, generated using the DOT language, illustrates the key steps from initial preparation to final data analysis.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While specific, pre-existing quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides the necessary framework for researchers to independently and accurately determine this vital physicochemical property. By following the detailed experimental protocols and the structured workflow presented, scientists and drug development professionals can generate the reliable solubility data required to advance their research and development activities. The choice of method should be carefully considered based on the specific experimental context and available resources.

References

The Aminopropanediol Core: A Journey from Fungal Metabolite to Synthetic Immunomodulators

An In-depth Technical Guide on the Discovery and History of Aminopropanediol Derivatives for Researchers, Scientists, and Drug Development Professionals.

The aminopropanediol scaffold, a seemingly simple molecular framework, has been the foundation for a remarkable class of therapeutic agents. From the accidental discovery of a potent antibiotic to the rational design of a first-in-class oral treatment for multiple sclerosis, the history of aminopropanediol derivatives is a testament to the power of natural product chemistry and the ingenuity of medicinal chemists. This technical guide delves into the core of these discoveries, providing a comprehensive overview of their history, the experimental methodologies behind their synthesis, and the intricate signaling pathways they modulate.

A Tale of Two Discoveries: From Soil Bacteria to a "Youth-Extending" Fungus

The story of aminopropanediol derivatives in medicine begins with two independent and significant discoveries.

Chloramphenicol: The First Synthetic Antibiotic

In the late 1940s, researchers from Parke-Davis, the University of Illinois, and Yale University isolated a novel antibiotic from the soil bacterium Streptomyces venezuelae.[1] This compound, initially named chloromycetin and later chloramphenicol, was found to possess a unique p-nitrophenyl-2-dichloroacetamido-1,3-propanediol structure.[1][2] A significant breakthrough came in 1949 when the team at Parke-Davis, including chemist Mildred Rebstock, announced the first total synthesis of chloramphenicol, making it the first antibiotic to be produced synthetically on a large scale.[1][2] This achievement was a landmark in pharmaceutical chemistry, demonstrating that complex natural products could be manufactured in the laboratory.[2] Chloramphenicol proved to be a broad-spectrum antibiotic, effective against a range of bacteria including Escherichia coli, Staphylococcus spp., and Salmonella spp., and was used to treat serious infections like typhoid fever and meningitis.[1][3] However, its use has been curtailed due to the risk of serious side effects, including aplastic anemia.[1]

Myriocin and the Dawn of a New Immunosuppressant

Decades later, in a completely different therapeutic area, another aminopropanediol derivative emerged from a natural source. Scientists isolated a potent immunosuppressive compound, myriocin (also known as ISP-I), from the fungus Isaria sinclairii.[4][5] This fungus was used in traditional Chinese medicine as an "eternal youth" nostrum.[5] Myriocin, a more complex aminopropanediol, was found to be a powerful inhibitor of serine palmitoyltransferase, a key enzyme in the biosynthesis of sphingolipids.

The significant immunosuppressive activity of myriocin, reported to be 10- to 100-fold more potent than cyclosporin, spurred further research. However, myriocin itself proved to be too toxic for clinical use.[5] This led a research group at Kyoto University, led by Tetsuro Fujita, to embark on a journey of chemical modification to create a less toxic and more effective analog.[4]

The Rise of FTY720 (Fingolimod): A Triumph of Medicinal Chemistry

Through extensive structure-activity relationship (SAR) studies, the Kyoto University team systematically simplified the complex structure of myriocin.[5] Their goal was to retain the immunosuppressive activity while reducing toxicity. This effort culminated in the synthesis of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, a compound designated FTY720, in 1992.[4] FTY720, later known as fingolimod, is a structural analog of sphingosine.

Further research revealed a fascinating and unexpected mechanism of action. Unlike its parent compound myriocin, FTY720 does not inhibit serine palmitoyltransferase. Instead, it is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to form fingolimod-phosphate (FTY720-P).[4] FTY720-P then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[6] This agonism leads to the internalization and degradation of S1P1 receptors on lymphocytes, effectively trapping them in the lymph nodes and preventing their migration to sites of inflammation.[4] This novel mechanism of "functional antagonism" represented a new paradigm in immunomodulation.

The success of FTY720, marketed as Gilenya®, as the first oral disease-modifying therapy for multiple sclerosis, has solidified the importance of the aminopropanediol scaffold in modern drug discovery.[7]

Quantitative Data on Aminopropanediol Derivatives

The following table summarizes the biological activities of key aminopropanediol derivatives, providing a quantitative comparison of their potency.

| Compound | Target | Activity | IC50/EC50 | Reference |

| Myriocin (ISP-I) | Serine Palmitoyltransferase | Immunosuppression | - | [5] |

| FTY720 (Fingolimod) | S1P Receptors (S1P1,3,4,5) | Immunosuppression | - | [6] |

| FTY720-Phosphate | S1P1 Receptor | Receptor Internalization | EC50 ≈ 0.3 nM | [6] |

| JTE-013 | S1P2 Receptor | Antagonist | IC50 = 17 ± 6 nM (human), 22 ± 9 nM (rat) | [8] |

| VPC23019 | S1P1/S1P3 Receptors | Antagonist | pKB = 7.5 (S1P1), 6.0 (S1P3) | [8] |

| Chloramphenicol | Bacterial 50S Ribosomal Subunit | Antibacterial | - | [9] |

| Fingolimod Derivative 45 | S. aureus | Antibacterial | MIC = 5-10 μM | [10] |

| Fingolimod Derivative 79 | S. aureus | Antibacterial | MIC = 5-10 μM | [10] |

| Fingolimod Derivative 43 | P. aeruginosa | Antibacterial | MIC = 50-100 μM | [10] |

| Fingolimod Derivative 54 | P. aeruginosa | Antibacterial | MIC = 50-100 μM | [10] |

Experimental Protocols

Synthesis of 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720)

This protocol is a generalized representation based on published synthetic routes.

Step 1: Friedel-Crafts Acylation

-

Reactants: Phenethyl acetate, Octanoyl chloride

-

Reagents: Aluminum chloride (AlCl3)

-

Solvent: Dichloroethane

-

Procedure: To a solution of phenethyl acetate in dichloroethane, add octanoyl chloride and AlCl3. Stir the reaction mixture at room temperature. After completion, quench the reaction with ice-water and extract the product.

Step 2: Clemmensen Reduction

-

Reactant: 2-(4-Octanoylphenyl)ethyl acetate

-

Reagents: Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl)

-

Procedure: Reflux the ketone from Step 1 with amalgamated zinc and concentrated hydrochloric acid to reduce the keto group to a methylene group.

Step 3: Hydrolysis

-

Reactant: 2-(4-Octylphenyl)ethyl acetate

-

Reagents: Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Solvent: Ethanol/Water

-

Procedure: Hydrolyze the ester to the corresponding alcohol by refluxing with a base in an alcohol/water mixture.

Step 4: Halogenation

-

Reactant: 2-(4-Octylphenyl)ethanol

-

Reagents: Thionyl chloride (SOCl2) or Phosphorus tribromide (PBr3)

-

Procedure: Convert the alcohol to the corresponding halide (chloride or bromide) using a suitable halogenating agent.

Step 5: Malonic Ester Synthesis

-

Reactants: 2-(4-Octylphenyl)ethyl halide, Diethyl acetamidomalonate

-

Reagents: Sodium ethoxide (NaOEt)

-

Solvent: Ethanol

-

Procedure: React the halide with diethyl acetamidomalonate in the presence of a strong base like sodium ethoxide.

Step 6: Reduction and Hydrolysis

-

Reactant: Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate

-

Reagents: Lithium aluminum hydride (LAH), followed by acidic workup.

-

Solvent: Tetrahydrofuran (THF)

-

Procedure: Reduce the diester and the amide group with a strong reducing agent like LAH. Subsequent hydrolysis yields the final product.

Step 7: Salt Formation

-

Reactant: 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

-

Reagent: Hydrochloric acid (HCl)

-

Solvent: Ether

-

Procedure: Dissolve the free base in a suitable solvent like ether and bubble HCl gas or add a solution of HCl in ether to precipitate the hydrochloride salt.

Synthesis of Chloramphenicol

This is a simplified representation of one of the industrial synthetic routes.

Step 1: Preparation of p-Nitroacetophenone

-

Reactants: Acetophenone, Nitric acid, Sulfuric acid

-

Procedure: Nitration of acetophenone using a mixture of nitric and sulfuric acids.

Step 2: Bromination

-

Reactant: p-Nitroacetophenone

-

Reagent: Bromine

-

Solvent: Acetic acid

-

Procedure: Bromination of the methyl group of p-nitroacetophenone.

Step 3: Amination

-

Reactant: α-Bromo-p-nitroacetophenone

-

Reagent: Hexamethylenetetramine followed by hydrolysis

-

Procedure: Gabriel-type synthesis to introduce the amino group.

Step 4: Hydroxymethylation

-

Reactant: α-Amino-p-nitroacetophenone

-

Reagent: Formaldehyde

-

Procedure: Addition of a hydroxymethyl group.

Step 5: Reduction

-

Reactant: α-Amino-β-hydroxy-p-nitropropiophenone

-

Reagent: Aluminum isopropoxide (Meerwein-Ponndorf-Verley reduction)

-

Procedure: Stereoselective reduction of the ketone to a hydroxyl group.

Step 6: Dichloroacetylation

-

Reactant: 2-Amino-1-(p-nitrophenyl)-1,3-propanediol

-

Reagent: Dichloroacetyl chloride or methyl dichloroacetate

-

Procedure: Acylation of the amino group to form the final product.

Signaling Pathways and Experimental Workflows

FTY720-P (Fingolimod-Phosphate) Signaling Pathway

The immunosuppressive effect of fingolimod is mediated by its phosphorylated form, FTY720-P, which acts as a functional antagonist of the S1P1 receptor. The following diagram illustrates this signaling pathway.

Caption: FTY720 signaling pathway leading to lymphocyte sequestration.

General Experimental Workflow for Synthesis of Aminopropanediol Derivatives

The synthesis of novel aminopropanediol derivatives often follows a structured workflow, from initial design to final characterization.

References

- 1. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Chloramphenicol,uses and dose.pptx [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A Brief History of the Antibiotic Era: Lessons Learned and Challenges for the Future [frontiersin.org]

- 6. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fingolimod: Assay analysis of US generic capsule products reveals variation in fingolimod content beyond the recommended acceptance criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Origin of Antibiotics and Antibiotic Resistance, and Their Impacts on Drug Development: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 3-(Dialkylamino)propane-1,2-diols with a Focus on 3-(Dipropylamino)propane-1,2-diol Analogues

Introduction

3-(Dialkylamino)propane-1,2-diols are a class of organic compounds characterized by a propane-1,2-diol backbone with a dialkylamino substituent at the 3-position. The presence of a chiral center at the second carbon atom gives rise to two stereoisomers: the (R)- and (S)-enantiomers. These compounds and their stereoisomers are of significant interest to researchers in drug development and medicinal chemistry due to their structural similarity to beta-blockers and their potential as chiral building blocks in the synthesis of more complex molecules. This guide will focus on the synthesis, separation, and characterization of these stereoisomers, with a particular emphasis on methodologies applicable to 3-(dipropylamino)propane-1,2-diol.

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound can be achieved through several established synthetic routes. A common and effective method involves the nucleophilic substitution reaction of dipropylamine with a suitable three-carbon electrophile.

Experimental Protocol: Synthesis from 3-Chloro-1,2-propanediol

This protocol is adapted from methods used for the synthesis of similar 3-(dialkylamino)propane-1,2-diols.

Materials:

-

3-Chloro-1,2-propanediol

-

Dipropylamine

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-1,2-propanediol (1 equivalent) in ethanol.

-

Add sodium carbonate (2 equivalents) to the solution to act as a base.

-

Add dipropylamine (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Logical Relationship of Synthesis:

Caption: Synthesis of Racemic Product.

Chiral Resolution of Stereoisomers

The separation of the (R)- and (S)-enantiomers from the racemic mixture is a critical step in studying their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol is based on methods developed for the separation of analogous aminopropanediols. Optimization of the mobile phase composition and column temperature will be necessary for this compound.

Instrumentation and Columns:

-

High-Performance Liquid Chromatograph (HPLC)

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

-

UV or Evaporative Light Scattering Detector (ELSD)

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape. A typical starting mobile phase could be n-hexane:isopropanol (90:10, v/v) with 0.1% diethylamine.

Procedure:

-

Dissolve a small amount of the racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using the detector.

-

Optimize the separation by adjusting the ratio of n-hexane to the polar modifier and the column temperature.

Workflow for Chiral Separation:

Caption: Chiral HPLC Separation Workflow.

Physicochemical Properties of Stereoisomers

While specific quantitative data for the stereoisomers of this compound are not available, the following table presents data for the closely related 3-(dimethylamino)propane-1,2-diol to provide an illustrative example. It is expected that the dipropylamino analogue will have a higher molecular weight, boiling point, and potentially different solubility characteristics.

| Property | 3-(Dimethylamino)propane-1,2-diol | Reference |

| Molecular Formula | C₅H₁₃NO₂ | |

| Molecular Weight | 119.16 g/mol | |

| Boiling Point | 215-217 °C | |

| Density | 1.004 g/mL at 25 °C | |

| Refractive Index | n20/D 1.461 | |

| Specific Rotation ([α]D) | Data not available for individual enantiomers |

Pharmacological and Biological Signaling Considerations

The pharmacological activities of the stereoisomers of 3-(dialkylamino)propane-1,2-diols are often stereospecific. For many beta-blockers, which share a similar structural motif, the (S)-enantiomer is significantly more potent in its beta-adrenergic receptor blocking activity.

Although no specific signaling pathways have been elucidated for this compound, its structural similarity to beta-adrenergic antagonists suggests a potential interaction with the beta-adrenergic signaling cascade.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical Antagonistic Action.

Conclusion

This technical guide has outlined the fundamental aspects of the synthesis, separation, and potential biological relevance of the stereoisomers of 3-(dialkylamino)propane-1,2-diols, with a focus on providing a framework for the study of this compound. While specific experimental data for the dipropylamino derivative remains elusive in publicly accessible literature, the methodologies and principles described for analogous compounds provide a solid foundation for researchers and drug development professionals to initiate their investigations into this specific molecule and its enantiomers. Further research is warranted to elucidate the precise properties and activities of these compounds.

Thermochemical Properties of 3-(Dipropylamino)propane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 3-(dipropylamino)propane-1,2-diol. Due to a lack of experimentally determined thermochemical data for this specific compound in publicly accessible literature, this guide establishes a framework for its study by presenting data for structurally related compounds, detailing established experimental protocols for determining these properties, and outlining a plausible synthetic pathway. Furthermore, the potential biological significance of this class of compounds is discussed, providing context for its relevance in pharmaceutical research and development.

Introduction

This compound is a substituted aminopropanediol, a class of organic compounds that features both amino and diol functional groups. These functionalities impart properties that make them useful as intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The propyl groups on the nitrogen atom increase the lipophilicity of the molecule compared to its smaller analogues, which can significantly influence its physical, chemical, and biological properties. A thorough understanding of the thermochemical properties of this compound is essential for its potential application in chemical synthesis, process design, and drug development, as these properties govern its energy content, stability, and phase behavior.

Physicochemical and Thermochemical Data

Properties of this compound

The National Institute of Standards and Technology (NIST) WebBook provides basic identifying information for this compound, although specific experimental thermochemical values are not listed[1].

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO₂ | [1] |

| Molecular Weight | 175.27 g/mol | [1] |

| CAS Number | 60302-96-7 | [1] |

Comparative Thermochemical Data of Related Compounds

To provide a reference for the expected thermochemical properties of this compound, the following table summarizes available data for propane-1,2-diol and 3-amino-1,2-propanediol.

| Compound | Property | Value | Source |

| Propane-1,2-diol | Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -481.8 ± 2.2 kJ/mol | |

| Enthalpy of Vaporization (298.15 K) | 71.2 ± 0.2 kJ/mol | ||

| Specific Heat Capacity (liquid, 20 °C) | 2.49 kJ/(kg·K) | ||

| 3-Amino-1,2-propanediol | Melting Point | 55-57 °C | [2] |

| Boiling Point | 264-265 °C | [2] |

Experimental Protocols for Thermochemical Analysis

The determination of the key thermochemical properties of this compound would involve the following established experimental methodologies.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be determined indirectly by measuring the enthalpy of combustion (ΔcH°) using bomb calorimetry .

Methodology:

-

A precisely weighed sample of the liquid this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen at high pressure (e.g., 30 atm).

-

The bomb is submerged in a known mass of water in a well-insulated calorimeter.

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water in the calorimeter is meticulously recorded.

-

The heat released by the combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by a calibration experiment with a substance of known heat of combustion, such as benzoic acid).

-

The enthalpy of combustion is then calculated.

-

The standard enthalpy of formation is derived from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Heat Capacity and Phase Change Enthalpies

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat capacity (Cp) and the enthalpies of phase transitions (e.g., melting and boiling).

Methodology for Heat Capacity:

-

A small, accurately weighed sample of this compound is placed in a DSC pan. An empty, sealed pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate).

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

-

The measurement is typically performed in three steps: a baseline (empty pans), a standard material with known heat capacity (e.g., sapphire), and the sample. This allows for accurate calibration and determination of the sample's heat capacity as a function of temperature.

Methodology for Enthalpy of Fusion/Vaporization:

-

For the enthalpy of fusion, a solid sample is heated through its melting point. The DSC records an endothermic peak, and the area of this peak is directly proportional to the enthalpy of fusion.

-

For the enthalpy of vaporization, the liquid sample is heated in a specially designed DSC pan that allows for controlled evaporation. The area of the resulting endothermic peak corresponds to the enthalpy of vaporization.

Synthesis of this compound

A plausible and common method for the synthesis of N,N-dialkylated 3-amino-1,2-propanediols is the reaction of a suitable precursor with the corresponding secondary amine. Two primary routes are outlined below.

Synthesis from 3-Chloro-1,2-propanediol

This method involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,2-propanediol with dipropylamine.

Reaction: HOCH₂CH(OH)CH₂Cl + 2 (CH₃CH₂CH₂)₂NH → HOCH₂CH(OH)CH₂N(CH₂CH₂CH₃)₂ + (CH₃CH₂CH₂)₂NH₂⁺Cl⁻

Experimental Workflow:

-

Reaction Setup: 3-Chloro-1,2-propanediol is dissolved in a suitable solvent (e.g., ethanol or isopropanol) in a reaction vessel equipped with a stirrer and a condenser.

-

Addition of Amine: An excess of dipropylamine (at least two equivalents) is added to the solution. The excess amine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.

-

Heating: The reaction mixture is heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, the solvent and excess dipropylamine are removed under reduced pressure.

-

Purification: The resulting crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Synthesis from Glycidol

This route involves the ring-opening of the epoxide ring of glycidol by dipropylamine. This method is often preferred due to its atom economy.

Reaction: (CH₂OCH)CH₂OH + (CH₃CH₂CH₂)₂NH → HOCH₂CH(OH)CH₂N(CH₂CH₂CH₃)₂

Experimental Workflow:

-

Reaction Setup: Glycidol is added dropwise to a stirred solution of dipropylamine. The reaction can be carried out neat or in a suitable solvent like methanol or ethanol. The reaction is often exothermic and may require cooling to control the temperature.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours.

-

Monitoring: The reaction progress is monitored by TLC or GC until the glycidol is consumed.

-

Workup and Purification: Excess dipropylamine and solvent (if used) are removed under reduced pressure. The crude product is then purified by vacuum distillation.

Caption: General workflow for the synthesis of this compound from glycidol.

Potential Biological Significance and Applications

While no specific biological activity or signaling pathway has been reported for this compound, the broader class of amino alcohols and their derivatives are of significant interest in medicinal chemistry and drug development.

-

Pharmaceutical Intermediates: Aminopropanediol derivatives are key building blocks in the synthesis of various pharmaceuticals. For instance, 3-amino-1,2-propanediol is an important intermediate for non-ionic X-ray contrast agents[2]. The N,N-dipropyl substitution would significantly alter the polarity and steric bulk, potentially leading to derivatives with novel pharmacological profiles.

-

Potential for Bioactivity: The amino alcohol moiety is a common pharmacophore. The introduction of lipophilic N-alkyl groups can modulate a compound's ability to cross cell membranes and interact with biological targets.

-

Toxicity Profile: The toxicity of amino alcohols can vary depending on their specific structure. Some amino alcohols are used as emulsifying agents in various consumer products, while others may exhibit cytotoxicity[3]. The toxicological profile of this compound would need to be experimentally determined.

The relationship between the structural features of aminopropanediols and their potential applications can be visualized as a logical flow.

Caption: Logical relationship between structure and potential applications.

Conclusion

This technical guide has synthesized the available information regarding this compound and its related compounds. While a full thermochemical dataset for the title compound is yet to be experimentally determined and published, this document provides researchers and drug development professionals with a solid foundation for its investigation. The comparative data, detailed experimental protocols for thermochemical analysis, plausible synthetic routes, and discussion of potential biological relevance are intended to facilitate future research and application of this and similar molecules. The systematic study of such compounds is crucial for advancing our understanding of structure-property relationships and for the development of new chemical entities with valuable applications.

References

A Technical Guide to 3-(Dialkylamino)propane-1,2-diols for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Dipropylamino)propane-1,2-diol and its structurally related analogues. Due to the limited availability of specific data for the dipropyl derivative, this guide incorporates extensive information on its dimethyl and diethyl counterparts to provide a thorough understanding of this class of compounds for researchers, scientists, and drug development professionals.

Chemical Identification and Nomenclature

The nomenclature of 3-(dialkylamino)propane-1,2-diols follows the IUPAC system. The core structure is a propane-1,2-diol with a dialkylamino substituent at the third carbon position.

IUPAC Name: this compound

Synonyms:

-

1,2-Propanediol, 3-(dipropylamino)-

This naming convention is consistent across its analogues, such as 3-(dimethylamino)propane-1,2-diol and 3-(diethylamino)propane-1,2-diol[1].

Physicochemical Properties

Quantitative data for this compound is not widely available. The following table summarizes the key physicochemical properties of its dimethyl and diethyl analogues to provide a comparative reference.

| Property | 3-(Dimethylamino)propane-1,2-diol | 3-(Diethylamino)-1,2-propanediol |

| CAS Number | 623-57-4 | 621-56-7 |

| Molecular Formula | (CH₃)₂NCH₂CH(OH)CH₂OH | (C₂H₅)₂NCH₂CH(OH)CH₂OH |

| Molecular Weight | 119.16 g/mol | 147.22 g/mol |

| Boiling Point | 216-217 °C | 233-235 °C |

| Density | 1.004 g/mL at 25 °C | 0.965 g/mL at 25 °C |

| Refractive Index | n20/D 1.4609 | n20/D 1.4602 |

| Flash Point | 105 °C (closed cup) | 108 °C (closed cup) |

Synthesis and Experimental Protocols

The synthesis of 3-(dialkylamino)propane-1,2-diols is typically achieved through the reaction of a dialkylamine with a suitable C3-epoxy or C3-halo-propane-1,2-diol precursor. Below are detailed experimental protocols for the synthesis of related compounds, which can be adapted for the preparation of this compound.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for 3-(dialkylamino)propane-1,2-diols.

Caption: A generalized workflow for the synthesis of 3-(dialkylamino)propane-1,2-diols.

Detailed Experimental Protocol: Synthesis of 3-(Dimethylamino)-1,2-propanediol

This protocol is adapted from a patented method for the synthesis of 3-(dimethylamino)-1,2-propanediol[2].

Materials:

-

Dimethylamine aqueous solution (30-45%)[2]

-

3-Chloro-1,2-propanediol

-

Methanol[2]

-

Sodium methoxide[2]

-

Toluene

Procedure:

-

Charge a reactor with the dimethylamine aqueous solution.

-

At a temperature maintained at 25 °C, begin the dropwise addition of a methanol solution of 3-chloro-1,2-propanediol.

-

When 20-30% of the total 3-chloro-1,2-propanediol has been added, commence the simultaneous dropwise addition of the remaining 3-chloro-1,2-propanediol solution and a methanol solution of sodium methoxide.

-

After the additions are complete, stir the reaction mixture for 1-3 hours at the same temperature.

-

Heat the mixture to 30-40 °C and maintain for 2-4 hours to facilitate the thermal reaction.

-

Increase the temperature to reflux and maintain for 1-3 hours until the reaction is complete.

-

Cool the system to room temperature and filter. The filter cake should be rinsed with methanol.

-

Combine the filtrates and remove methanol under reduced pressure.

-

Add toluene to the residue and perform a total reflux to dewater the mixture until the internal temperature exceeds 110 °C.

-

Cool the mixture to room temperature and filter.

-

Remove toluene from the filtrate under reduced pressure.

-

The final product, 3-dimethylamino-1,2-propanediol, is obtained by rectification.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its analogues are valuable intermediates in various fields, suggesting potential uses for the title compound.

-

Pharmaceutical Intermediates: These compounds serve as building blocks in the synthesis of active pharmaceutical ingredients (APIs). For instance, 3-methylamino-1,2-propanediol is a key intermediate in the synthesis of iopromide, a non-ionic contrast agent[3][4]. The versatile nature of the dialkylamino and diol functional groups allows for further chemical modifications to create complex molecules[5].

-

Gene Delivery: 3-(Dimethylamino)-1,2-propanediol is utilized in the preparation of the synthetic cationic lipid, N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA). DOTMA is a component of lipofection reagents, which are widely used for DNA transfection in gene therapy research.

-

Material Science: 3-(Diethylamino)-1,2-propanediol has been used in the synthesis of polyurethane cationomers and in the investigation of methacrylate-based monolithic columns for chromatography.

The following diagram illustrates the logical flow from the core chemical structure to its potential applications.

Caption: Potential application pathways stemming from the 3-(dialkylamino)propane-1,2-diol core structure.

Biological Activity and Metabolism

Studies on the biological activity of this specific class of compounds are limited. However, research on structurally related compounds provides some insight. For example, a study on the biotransformation of 3-(phenylamino)propane-1,2-diol in mice revealed that the compound is extensively metabolized, primarily through oxidation, and excreted in the urine[6]. The major metabolite identified was 2-hydroxy-3-(phenylamino)propanoic acid[6]. This suggests that the metabolism of this compound may also involve oxidation of the diol moiety.

Conclusion